

Application Note: Quantification of Vescalagin in Wine by HPLC-MS

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Compound of Interest

Compound Name: **Vescalagin**
Cat. No.: **B1683822**

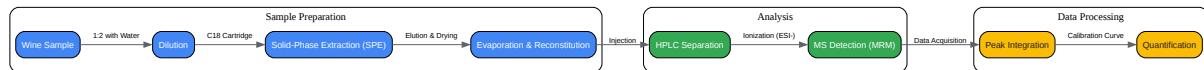
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Introduction

Vescalagin is a C-glycosidic ellagitannin predominantly found in oak wood (*Quercus* species). As wine is often aged in oak barrels, **vescalagin** can be extracted into the wine, contributing to its astringency, color stability, and overall sensory profile. The concentration of **vescalagin** and its derivatives in wine is influenced by factors such as the type of oak, the toasting level of the barrel, and the aging duration. Accurate quantification of **vescalagin** is crucial for understanding its impact on wine quality and for research into its potential biological activities. This application note provides a detailed protocol for the quantification of **vescalagin** in wine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.

Experimental Workflow



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Caption: Experimental workflow for the quantification of **vescalagin** in wine.

Quantitative Data Summary

The concentration of **vescalagin** in wine can vary significantly based on the type of wine, the origin of the oak used for barrel aging, and the duration of aging. The following table summarizes representative concentrations of **vescalagin** found in various oak-aged red wines. It is important to note that castalagin, a diastereomer of **vescalagin**, is often the more predominant ellagitannin found in wine.

Wine Type	Oak Origin	Aging Time (Months)	Vescalagin Concentration (mg/L)	Reference
Red Wine (Generic)	Oak Barrel	-	2.2	
Bordeaux Red Wine	French Oak	18	Not explicitly quantified, but derivatives were measured	
Red Wine	French Oak (New)	-	Higher concentration compared to American Oak	[1]
Red Wine	American Oak (New)	-	Lower concentration compared to French Oak	[1]

Note: Quantitative data for **vescalagin** is often reported in "vescalagin equivalents" when a pure standard is not available.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This two-step fractionation method is designed to isolate ellagitannins from the complex wine matrix.^[2]

Materials:

- C18 Sep-Pak cartridges
- Sephadex LH-20 resin
- Methanol (HPLC grade)
- Deionized water
- Formic acid
- Nitrogen gas for evaporation

Protocol:

- Wine Sample Preparation: Dilute the wine sample 1:2 (v/v) with deionized water.
- C18 Solid-Phase Extraction:
 - Condition a C18 Sep-Pak cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.
 - Load 10 mL of the diluted wine sample onto the cartridge.
 - Wash the cartridge with 10 mL of deionized water to remove sugars and other polar compounds.
 - Elute the phenolic compounds with 5 mL of methanol.
- Solvent Evaporation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 30°C.
- Size-Exclusion Chromatography:
 - Reconstitute the dried extract in 1 mL of methanol.

- Apply the reconstituted extract to a Sephadex LH-20 minicolumn equilibrated with methanol.
- Wash the column with methanol to elute smaller phenolic compounds.
- Elute the ellagitannin fraction with a suitable solvent mixture (e.g., acetone:water). The exact elution solvent and volume should be optimized based on the specific column dimensions and resin packing.
- Final Preparation: Evaporate the ellagitannin fraction to dryness and reconstitute in a known volume of the initial HPLC mobile phase for analysis.

HPLC-MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5-30% B
 - 25-30 min: 30-95% B
 - 30-35 min: 95% B (hold)
 - 35-36 min: 95-5% B

- 36-40 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transition for **Vescalagin**:
 - Precursor Ion (Q1): m/z 933.1 [M-H]⁻[\[3\]](#)
 - Product Ion (Q3): m/z 631.0 (quantifier), m/z 301.0 (qualifier) Product ions should be optimized by direct infusion of a **vescalagin** standard if available.
- Source Parameters (Typical Values):
 - Capillary Voltage: 3.0-4.0 kV
 - Source Temperature: 120-150°C
 - Desolvation Temperature: 350-450°C
 - Desolvation Gas Flow: 600-800 L/hr
 - Cone Gas Flow: 50 L/hr

Calibration and Quantification

Due to the limited commercial availability of a pure **vescalagin** standard, a matrix-matched calibration is crucial for accurate quantification to compensate for matrix effects.[\[4\]](#)

Protocol:

- Preparation of a **Vescalagin**-Free Matrix: Prepare a model wine solution with a similar ethanol and acid composition to the samples being analyzed, or use a wine that has been confirmed to be free of **vescalagin**.
- Standard Preparation: If a pure **vescalagin** standard is available, prepare a stock solution and create a series of calibration standards by spiking the **vescalagin**-free matrix. If a pure standard is not available, a semi-quantitative estimation can be performed using a related, commercially available ellagitannin standard and expressing the results as equivalents of that standard.
- Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of the analyte against its concentration.
- Sample Quantification: Inject the prepared wine samples, and determine the concentration of **vescalagin** by interpolating the peak areas from the calibration curve.

Signaling Pathway Diagram



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Caption: Origin and impact of **vescalagin** in wine.

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